molecular formula C4H10ClNO2S B2836507 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride CAS No. 1699087-66-5

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride

Cat. No.: B2836507
CAS No.: 1699087-66-5
M. Wt: 171.64
InChI Key: XLAPOPZTHFDJFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride typically involves the reaction of thietane with formaldehyde and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then oxidized to form the sulfone group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)thietane 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)thietane 1,1-dioxide: Lacks the hydrochloride salt form.

    3-(Aminomethyl)thietane 1,1-dioxide: Similar structure but with the aminomethyl group at a different position.

    2-(Aminomethyl)thiolane 1,1-dioxide: Contains a thiolane ring instead of a thietane ring.

Uniqueness

2-(Aminomethyl)thietane 1,1-dioxide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and sulfone groups allows for versatile reactivity and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1,1-dioxothietan-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-3-4-1-2-8(4,6)7;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAPOPZTHFDJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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